Cas no 166407-33-6 (D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI))
![D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI) structure](https://es.kuujia.com/scimg/cas/166407-33-6x500.png)
166407-33-6 structure
Nombre del producto:D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI)
D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- [(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxy
- 2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®
- 3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy
- 3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI)
- 166407-33-6
- [(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate
- D-Glucitol, O-beta-D-galactopyranosyl-(1-2)-O-6-O-((2E,4Z)-1-oxo-2,4-decadienyl)-beta-D-galactopyranosyl-(1-3)-1,5-anhydro-1-C-(2,4-dihydroxy-6-(hydroxymethyl)phenyl)-, 3-((2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate)
- Fusacandin A
- D-Glucitol, O-.beta.-D-galactopyranosyl-(1.fwdarw.2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-.beta.-D-galactopyranosyl-(1.fwdarw.3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-, 3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate]
- [(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate
- D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI)
-
- Renchi: InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1
- Clave inchi: XRQGNAQBXJWDHO-BPNMBZMZSA-N
- Sonrisas: CCCCC/C=C/C=C/C(C/C=C/C=C/C(O[C@@H]1[C@@H](O)[C@H](C2=C(O)C=C(O)C=C2CO)O[C@H](CO)[C@H]1O[C@@H]1O[C@H](COC(/C=C/C=C\CCCCC)=O)[C@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](CO)[C@H](O)[C@H](O)[C@H]1O)=O)O
Atributos calculados
- Calidad precisa: 1022.472259
- Masa isotópica única: 1022.472259
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 12
- Recuento de receptores de enlace de hidrógeno: 21
- Recuento de átomos pesados: 72
- Cuenta de enlace giratorio: 29
- Complejidad: 1760
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 15
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 6
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 342
- Xlogp3: 2.5
Propiedades experimentales
- Denso: 1.4
- Punto de ebullición: 1163.6°Cat760mmHg
- Punto de inflamación: 326.2°C
- índice de refracción: 1.627
D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI) Literatura relevante
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
166407-33-6 (D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI)) Productos relacionados
- 2228775-97-9(1-(4-bromopentyl)-1H-1,2,3,4-tetrazole)
- 2503155-41-5(Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)-)
- 2137601-20-6(5-(5-chloro-2-fluoropyridin-3-yl)thiophen-2-ylmethanamine)
- 214217-66-0(4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one)
- 2228460-50-0(2-(2-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine)
- 876379-22-5(Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate)
- 2228413-27-0(3-bromo-2-fluorophenyl sulfamate)
- 14857-35-3(2-(3,4-epoxycyclohexyl)ethylmethyldiethosysilane)
- 1807141-36-1(Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-carboxylate)
- 2227679-65-2(rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid)
Proveedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
